molecular formula C20H21ClN2O3 B11493242 1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11493242
M. Wt: 372.8 g/mol
InChI Key: JYDYBJTWUJWPGT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a hexahydroquinoline core

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with a suitable amine and a diketone can lead to the formation of the hexahydroquinoline core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the nature of the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

    3-Chloromethcathinone: Both compounds contain a chlorophenyl group, but differ in their core structures and functional groups.

    1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but has a piperazine core instead of a hexahydroquinoline core.

    Triazole Derivatives: These compounds have different core structures but may share similar pharmacological properties.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N,N,7,7-tetramethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C20H21ClN2O3/c1-20(2)10-16-14(17(24)11-20)9-15(18(25)22(3)4)19(26)23(16)13-7-5-6-12(21)8-13/h5-9H,10-11H2,1-4H3

InChI Key

JYDYBJTWUJWPGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC(=CC=C3)Cl)C(=O)N(C)C)C(=O)C1)C

Origin of Product

United States

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